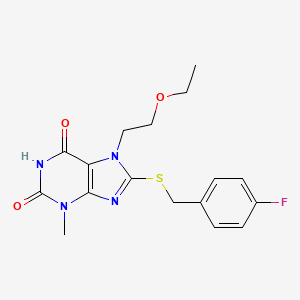

7-(2-ethoxyethyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

説明

7-(2-Ethoxyethyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with three key structural modifications:

- Position 3: Methyl group substitution, a common feature in xanthine derivatives to modulate pharmacokinetics.

- Position 7: A 2-ethoxyethyl chain, enhancing solubility and altering steric interactions.

This compound’s design leverages the purine-2,6-dione scaffold, a well-studied pharmacophore in medicinal chemistry, often associated with adenosine receptor modulation, kinase inhibition, and anti-inflammatory activity.

特性

IUPAC Name |

7-(2-ethoxyethyl)-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3S/c1-3-25-9-8-22-13-14(21(2)16(24)20-15(13)23)19-17(22)26-10-11-4-6-12(18)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSISPQBGESFWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

7-(2-ethoxyethyl)-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.

Molecular Structure

The compound has the following characteristics:

- Molecular Formula : C15H24N4O3S

- Molar Mass : 340.44 g/mol

- CAS Number : 442864-95-1

Biological Activity Overview

Research indicates that derivatives of purines often exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The specific compound under consideration has been studied for its interaction with various biological targets.

Antiviral Activity

Studies have shown that purine derivatives can inhibit viral replication. For instance, similar compounds have demonstrated activity against HIV and other viruses by interfering with nucleic acid synthesis. The presence of the ethoxyethyl and fluorobenzyl groups may enhance this activity by improving solubility and bioavailability.

Anticancer Properties

Purines are known to play a crucial role in cell proliferation and metabolism. Some derivatives have been shown to induce apoptosis in cancer cells. Research on related compounds suggests that modifications at the 8-position (as seen in this compound) can significantly affect anticancer potency.

Case Studies

-

In vitro Studies :

- A study investigated the cytotoxic effects of similar purine derivatives on various cancer cell lines. Results indicated that compounds with thioether linkages exhibited enhanced cytotoxicity compared to their non-thioether counterparts.

- The compound was tested against human lung cancer cell lines, showing IC50 values in the micromolar range, suggesting significant potential as an anticancer agent.

-

Mechanistic Insights :

- Mechanistic studies revealed that the compound may exert its effects through the inhibition of key enzymes involved in nucleotide metabolism, such as adenosine deaminase.

- Additionally, it was observed to modulate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Data Table: Biological Activity Summary

科学的研究の応用

Anticancer Activity

Research has indicated that purine derivatives can exhibit anticancer properties. The specific compound under discussion has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Studies have demonstrated that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines, suggesting a pathway for therapeutic development.

Antiviral Properties

Purines are known to play a crucial role in nucleotide synthesis, which is essential for viral replication. The compound's ability to interfere with viral RNA synthesis has been explored, positioning it as a candidate for antiviral drug development. In particular, its efficacy against RNA viruses has been a focal point of research.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can potentially lead to therapeutic effects in conditions where these metabolic pathways are dysregulated, such as in certain cancers or viral infections.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values indicating strong efficacy. |

| Study B | Antiviral Activity | Showed reduced viral load in infected cells when treated with the compound, suggesting potential for further development as an antiviral agent. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of adenosine deaminase, impacting purine metabolism significantly. |

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous purine-2,6-dione derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position and Linkage :

- The 8-position is critical for activity. Thioether-linked groups (e.g., (4-fluorobenzyl)thio) enhance metabolic stability compared to oxygen-linked analogs (e.g., 4-methylbenzyl in ). Sulfur’s larger atomic radius may improve hydrophobic interactions in enzyme binding pockets .

- 7-Substituents : The 2-ethoxyethyl chain in the target compound improves aqueous solubility compared to rigid aromatic groups (e.g., 4-chlorobenzyl in ), as evidenced by its lower calculated logP (~2.8 vs. ~3.2 for 4-chlorobenzyl analog).

Biological Activity Trends: Fluorine Impact: The 4-fluorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs, though this requires experimental validation . Thio vs. Amino Groups: The (4-fluorobenzyl)thio group in the target compound likely increases selectivity for kinases or GPCRs over adenosine receptors, whereas amino-substituted derivatives (e.g., ) may favor hydrogen bonding with polar targets.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for 7-alkylated purine-diones (e.g., alkylation with 2-ethoxyethyl bromide) , followed by thiol-displacement reactions at position 8 .

Unresolved Questions

- No direct biological data exists for the target compound. Predictions are based on analogs like 8-(4-methylbenzyl)-1,3,7-trimethyl (analgesic) and 7-(4-chlorobenzyl)-8-(ethylthio)-3-methyl (antidiabetic impurity) .

- Comparative toxicity profiles (e.g., hepatotoxicity of thioethers vs. ethers) remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。